
Bis(3-bromophenyl)methanone
Descripción general
Descripción
Bis(3-bromophenyl)methanone is an organic compound with the molecular formula C13H8Br2O . It is also known as 3,3’-Dibromobenzophenone . It is a ketone, which is a class of important organic synthesis intermediates .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 1 oxygen atom . The average mass is 340.010 Da and the monoisotopic mass is 337.894165 Da .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The melting point ranges from 144.0 to 148.0 degrees Celsius . The maximum absorption wavelength is 265 nm in CH2Cl2 .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
Bis(3-bromophenyl)methanone and its derivatives have been explored for their antioxidant properties. For instance, bromination of bis(3,4-dimethoxyphenyl)methanone led to the synthesis of various bromophenols with significant antioxidant and radical scavenging activities. These activities were compared to synthetic standard antioxidant compounds, showing that the synthesized bromophenols possess effective antioxidant power (Balaydın et al., 2010). Similarly, derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone demonstrated potent antioxidant activities, highlighting the potential of these compounds as promising molecules for antioxidant applications (Çetinkaya et al., 2012).
Photophysical Studies and Singlet Oxygen Generation
Halogenated squaraine dyes, including derivatives of this compound, have been synthesized and studied for their photophysical properties, including singlet oxygen generation. These studies reveal the potential of these compounds in photochemotherapeutic applications due to their photostability and efficient singlet oxygen generation (Ramaiah et al., 1997).
Antimicrobial and Antifungal Activities
Research has also focused on the antimicrobial and antifungal properties of this compound derivatives. New series of bromophenols synthesized from corresponding phenol analogs with bromine showed inhibitory activity against Candida albicans isocitrate lyase, suggesting their potential as antimicrobial agents (Oh et al., 2010). Furthermore, Schiff base derivatives from reactions involving this compound have been synthesized, characterized, and evaluated for their antibacterial and antifungal activities, highlighting the versatility of this compound in synthesizing compounds with potential pharmaceutical applications (Salehi et al., 2015).
Applications in Material Science
Additionally, this compound derivatives have been investigated in the context of material science, such as in the synthesis of thermally activated delayed fluorescent emitters and in the fabrication of memory devices. For example, bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone and related compounds have demonstrated high efficiency and blue emission color in TADF devices, showing the potential of this compound derivatives in advanced optoelectronic applications (Kim et al., 2016).
Mecanismo De Acción
Target of Action
Bis(3-bromophenyl)methanone is a type of symmetrical difenylketone It’s known that many natural products and active pharmaceutical ingredients contain symmetrical difenylketone structures .
Mode of Action
It’s known that this compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group
Pharmacokinetics
Some pharmacokinetic properties can be inferred from its physicochemical properties . It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . It’s also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 , which could impact its metabolism and interactions with other drugs.
Result of Action
Given its physicochemical properties and the general activities of aryl-phenylketones , it’s likely to interact with various cellular targets, leading to a range of potential effects
Análisis Bioquímico
Biochemical Properties
It is known that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These enzymes are involved in the metabolism of various drugs and other xenobiotics.
Molecular Mechanism
It is known to interact with several cytochrome P450 enzymes, potentially affecting their activity
Metabolic Pathways
It is known to interact with several cytochrome P450 enzymes , which are involved in the metabolism of various substances
Propiedades
IUPAC Name |
bis(3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNTVYGGZGPJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)
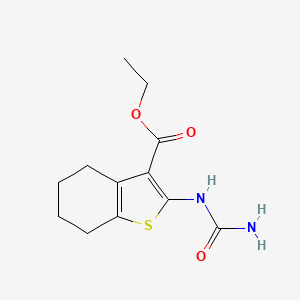
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924636.png)
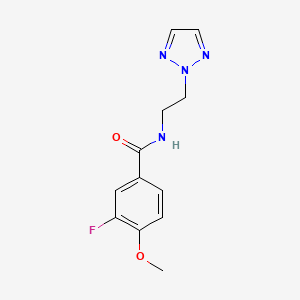
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924639.png)
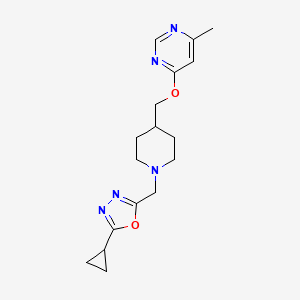
![1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2924641.png)

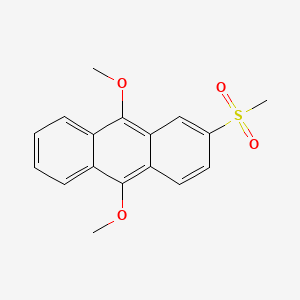
![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2924644.png)
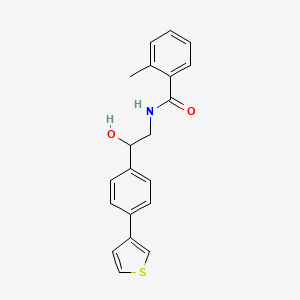
![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)
![1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine](/img/structure/B2924648.png)
![4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924652.png)